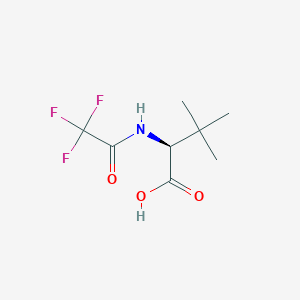![molecular formula C10H18N2O2 B7864182 2-Ethoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B7864182.png)
2-Ethoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is a fascinating organic compound with a unique structural configuration It features a hexahydropyrrolo[3,4-b]pyrrole ring system linked to an ethanone moiety through an ethoxy bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone generally involves multiple steps, starting with the preparation of the hexahydropyrrolo[3,4-b]pyrrole core. One common approach includes:
Ring Formation: The construction of the hexahydropyrrolo[3,4-b]pyrrole ring typically begins with a cyclization reaction involving appropriate precursors under specific conditions such as the presence of strong acids or bases.
Ethoxy Group Introduction: Following the ring formation, the ethoxy group is introduced via an etherification reaction, often employing ethanol or ethyl iodide under basic conditions.
Ethanone Attachment: The final step involves coupling the ethanone moiety to the compound, which can be achieved through acylation reactions using reagents like acetic anhydride or acetyl chloride under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may leverage automated systems and catalytic processes to ensure high yield and purity. The use of continuous flow reactors can enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketone or aldehyde derivatives.
Reduction: Reduction reactions, often involving reagents such as lithium aluminum hydride or sodium borohydride, can convert the ketone moiety to alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, replacing it with other functional groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketone or aldehyde derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Compounds with replaced ethoxy groups.
科学研究应用
2-Ethoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone finds applications in various scientific fields:
Chemistry
Catalysis: Used as a catalyst or ligand in organic synthesis due to its unique ring structure and functional groups.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it a potential candidate for biochemical studies and drug design.
Biomolecular Interactions: Employed in research to study interactions between small molecules and biological macromolecules.
Medicine
Drug Development: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and cancer.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles in biological systems.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides due to its bioactivity.
Cosmetics: Incorporated into skincare products for its potential antioxidant properties.
作用机制
Molecular Targets and Pathways
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to active sites of target enzymes, blocking their activity and influencing metabolic pathways.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Gene Expression: Modulates gene expression by interacting with transcription factors or epigenetic regulators, affecting cell function and phenotype.
相似化合物的比较
Unique Characteristics
2-Ethoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is unique due to its specific ring structure and ethoxy linkage, which confer distinct chemical and biological properties.
List of Similar Compounds
2-Ethoxy-1-(hexahydro-1H-pyrrolo[3,4-b]pyridin-1-yl)ethanone: Similar structure with slight modifications in the ring system.
2-Methoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone: Similar compound with a methoxy group instead of an ethoxy group.
2-Ethoxy-1-(hexahydro-1H-pyrrolizin-1-yl)ethanone: A compound with a different ring system but an ethoxy group and ethanone moiety.
There you go! A comprehensive overview of "this compound." What caught your interest about this particular compound?
属性
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-7-10(13)12-4-3-8-5-11-6-9(8)12/h8-9,11H,2-7H2,1H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPCEPOIEASCDB-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC(=O)N1CC[C@@H]2[C@H]1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-PHENYLETHANOIC ACID](/img/structure/B7864141.png)

![Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone](/img/structure/B7864154.png)
![(3aS,6aS)-1-(3-chlorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864157.png)
![(3aS,6aS)-1-(2-methylbenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864161.png)
![(3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864167.png)
![5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine](/img/structure/B7864170.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B7864176.png)
![cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864189.png)



